7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a methyl group and a 4-methylbenzoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 7-methyl-1,8-naphthyridine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridines with various functional groups.
Scientific Research Applications
7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1,8-naphthyridin-4(1H)-one: Lacks the 4-methylbenzoyl group.
3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 7-position.
1,8-naphthyridin-4(1H)-one: Lacks both the methyl and 4-methylbenzoyl groups.
Uniqueness
7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methyl-3-(4-methylbenzoyl)-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-3-6-12(7-4-10)15(20)14-9-18-17-13(16(14)21)8-5-11(2)19-17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVJDONXSILNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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